

An In-depth Technical Guide to 1-Bromo-5,5-dimethylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-5,5-dimethylhexane

Cat. No.: B3048165

[Get Quote](#)

This technical guide provides a comprehensive overview of **1-Bromo-5,5-dimethylhexane**, including its chemical identity, physical properties, synthesis, and spectroscopic information. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

The nomenclature and structural representation of **1-Bromo-5,5-dimethylhexane** are fundamental to its identification and study.

IUPAC Name: **1-bromo-5,5-dimethylhexane**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Formula: C₈H₁₇Br[\[2\]](#)[\[3\]](#)[\[4\]](#)

Structure:

The structure of **1-Bromo-5,5-dimethylhexane** consists of a hexane backbone with a bromine atom attached to the first carbon (C1) and two methyl groups attached to the fifth carbon (C5).

- SMILES: CC(C)(C)CCCCBr[\[3\]](#)
- InChI: InChI=1S/C8H17Br/c1-8(2,3)6-4-5-7-9/h4-7H2,1-3H3[\[1\]](#)[\[3\]](#)

Physical and Chemical Properties

Quantitative data for **1-Bromo-5,5-dimethylhexane** is not widely available in the public domain. The following table summarizes the available computed data and includes data from a structurally similar compound for comparative purposes.

Property	Value	Source/Notes
Molecular Weight	193.13 g/mol	[1] [2]
Monoisotopic Mass	192.05136 Da	[3]
Boiling Point	No experimental data available.	
Est. 180-190 °C	Based on structurally similar alkyl halides.	
Melting Point	No experimental data available.	
Density	No experimental data available.	
Appearance	Liquid	[2]
Storage Temperature	4 °C	[2]

Synthesis of 1-Bromo-5,5-dimethylhexane

The most common and direct method for the synthesis of **1-Bromo-5,5-dimethylhexane** is through the bromination of its corresponding alcohol, 5,5-dimethylhexan-1-ol.

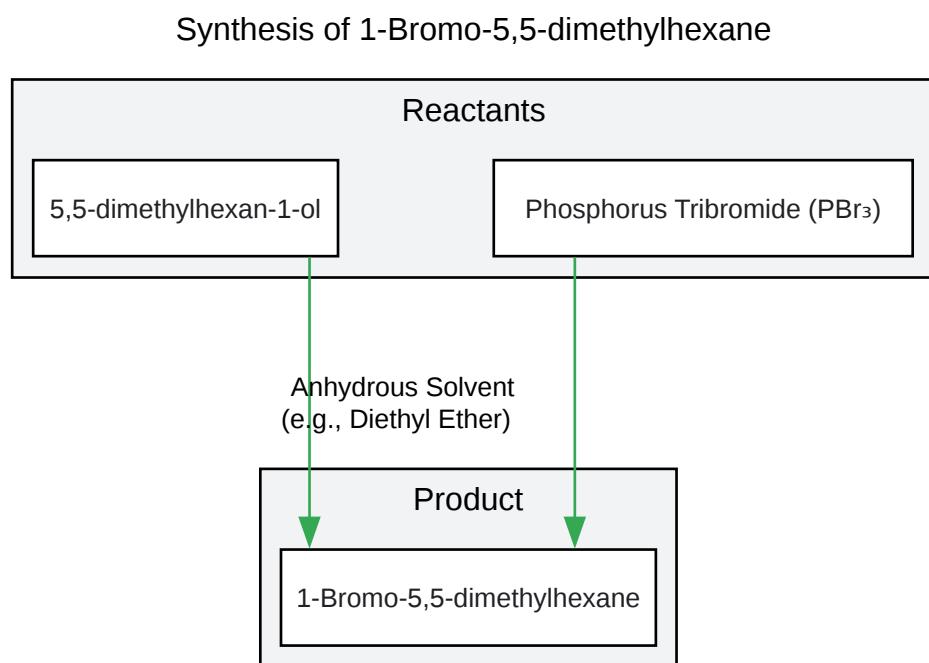
General Experimental Protocol: Bromination of 5,5-dimethylhexan-1-ol

This protocol describes a general method for the synthesis of **1-Bromo-5,5-dimethylhexane** from 5,5-dimethylhexan-1-ol using phosphorus tribromide (PBr_3).

Materials:

- 5,5-dimethylhexan-1-ol

- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether or dichloromethane
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator


Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 5,5-dimethylhexan-1-ol (1.0 equivalent) in an anhydrous solvent such as diethyl ether or dichloromethane. Cool the flask in an ice bath to 0 °C.
- **Addition of PBr_3 :** Slowly add phosphorus tribromide (0.33-0.40 equivalents) to the stirred solution of the alcohol via the dropping funnel. The addition should be carried out at a rate that maintains the reaction temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The reaction can be gently heated to reflux to increase the rate of conversion.
- **Work-up:** Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of water. Transfer the mixture to a separatory funnel.

- Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude **1-Bromo-5,5-dimethylhexane** can be purified by fractional distillation under reduced pressure.

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of **1-Bromo-5,5-dimethylhexane** from its alcohol precursor.

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Bromo-5,5-dimethylhexane** from 5,5-dimethylhexan-1-ol.

Spectroscopic Data

Experimental spectroscopic data for **1-Bromo-5,5-dimethylhexane** is not readily available.

The following sections provide expected spectral features based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The protons on the carbon adjacent to the bromine (C1) would appear as a triplet at approximately 3.4 ppm. The nine protons of the three methyl groups on the tertiary carbon (C5) would appear as a singlet at around 0.9 ppm. The remaining methylene protons would appear as multiplets in the region of 1.2-1.9 ppm.
- ^{13}C NMR: The carbon NMR spectrum would show a signal for the carbon attached to the bromine (C1) in the range of 30-40 ppm. The quaternary carbon (C5) would appear around 30-35 ppm, and the methyl carbons attached to it would be in the 25-30 ppm range. The other methylene carbons would have signals in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Bromo-5,5-dimethylhexane** would be dominated by C-H stretching and bending vibrations. Key expected absorptions include:

- C-H stretching (alkane): 2850-3000 cm^{-1}
- C-H bending (methyl and methylene): 1350-1470 cm^{-1}
- C-Br stretching: 500-600 cm^{-1} (in the fingerprint region)

For comparison, the NIST WebBook provides an IR spectrum for the related compound 1-Bromo-5-methylhexane.[\[5\]](#)

Mass Spectrometry (MS)

In the mass spectrum of **1-Bromo-5,5-dimethylhexane**, the molecular ion peak (M^+) would be observed as a pair of peaks of nearly equal intensity, corresponding to the two isotopes of bromine (^{79}Br and ^{81}Br). The fragmentation pattern would likely involve the loss of a bromine radical and cleavage of the alkyl chain. A prominent peak would be expected at m/z 57, corresponding to the stable tert-butyl cation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-bromo-5,5-dimethylhexane | 15898-91-6 [sigmaaldrich.com]
- 2. americanelements.com [americanelements.com]
- 3. 1-Bromo-5,5-dimethylhexane | C8H17Br | CID 23457840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-Bromo-5-methylhexane [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-5,5-dimethylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3048165#1-bromo-5-5-dimethylhexane-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com